molecular formula C16H13ClN4O B5908415 N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B5908415
M. Wt: 312.75 g/mol
InChI Key: ZGHMIONFOBSART-AWQFTUOYSA-N
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Description

N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine, commonly known as CBT, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of CBT is not fully understood. However, it has been suggested that CBT exerts its pharmacological effects by modulating various signaling pathways in the body. CBT has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. CBT has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CBT has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. CBT also reduces the levels of reactive oxygen species, which are involved in oxidative stress. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. CBT has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

CBT has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has a low toxicity profile and does not exhibit any significant side effects. However, CBT has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of CBT is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on CBT. One direction is to further investigate its mechanism of action. Understanding the molecular pathways involved in the pharmacological effects of CBT can lead to the development of more effective drugs. Another direction is to investigate the potential of CBT in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, the development of novel formulations of CBT that improve its solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, CBT is a promising compound that has shown significant pharmacological properties. Its synthesis method is relatively simple and cost-effective. CBT has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, and has a positive effect on the nervous system. Further research on CBT can lead to the development of more effective drugs for the treatment of various diseases.

Synthesis Methods

CBT can be synthesized by the condensation of 4-chlorobenzaldehyde and 2-aminobenzyl alcohol in the presence of a catalytic amount of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain CBT. The synthesis method of CBT is relatively simple and cost-effective.

Scientific Research Applications

CBT has been extensively studied for its pharmacological properties. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. CBT has also been shown to have a positive effect on the nervous system, exhibiting anxiolytic and antidepressant properties. Additionally, CBT has been found to be effective in the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy.

properties

IUPAC Name

(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-15-7-5-13(6-8-15)10-22-16-4-2-1-3-14(16)9-20-21-11-18-19-12-21/h1-9,11-12H,10H2/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHMIONFOBSART-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C=NN=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C=NN=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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